molecular formula C18H20BrN3O B2373130 Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024771-81-0

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Cat. No.: B2373130
CAS No.: 1024771-81-0
M. Wt: 374.282
InChI Key: FODLNCWXFGFHKI-RELWKKBWSA-N
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Description

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.282. The purity is usually 95%.
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Scientific Research Applications

1. Carbonic Anhydrase Inhibition

A study by Akbaba et al. (2013) focused on synthesizing novel bromophenol derivatives, including structures related to Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, and evaluated their potential as carbonic anhydrase inhibitors. These compounds showed strong inhibitory activity against human carbonic anhydrase I, suggesting their potential application in targeting pH regulatory enzymes for therapeutic purposes (Akbaba et al., 2013).

2. Photodynamic Therapy and Organic Photovoltaic Cells

Yılmaz et al. (2020) reported the synthesis of novel aza-BODIPY compounds, related to the chemical structure , which displayed broadband absorption in the near-infrared region. These compounds, due to their enhanced photophysical properties such as intense absorption and singlet oxygen production, were identified as promising candidates for applications in photodynamic therapy and organic photovoltaic cells (Yılmaz et al., 2020).

3. Synthesis of Enantiomerically Pure Compounds

Martelli et al. (2011) demonstrated the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, which could potentially include derivatives similar to this compound. Such compounds have significance in the production of chiral pharmaceuticals and enantioselective synthesis (Martelli et al., 2011).

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c1-3-4-12-9-17-15(18(10-12)22-23-2)11-16(20-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODLNCWXFGFHKI-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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